4-Pyrrolidin-1-ylquinoline

Descripción

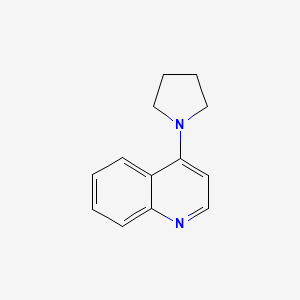

Structure

3D Structure

Propiedades

IUPAC Name |

4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-6-12-11(5-1)13(7-8-14-12)15-9-3-4-10-15/h1-2,5-8H,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHBJKGSMYLCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pyrrolidin 1 Ylquinoline and Its Derivatives

Classical and Established Synthetic Routes to Substituted Quinolines

Traditional methods for quinoline (B57606) synthesis often serve as the foundation for producing 4-pyrrolidin-1-ylquinoline, either directly or through subsequent modification.

Friedländer Quinoline Synthesis and Post-Functionalization

The Friedländer synthesis is a well-established and versatile method for constructing quinoline rings. wikipedia.orgjk-sci.comnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst. jk-sci.comorganic-chemistry.org The reaction proceeds through an initial condensation to form an imine or enamine, followed by an intramolecular cyclization and dehydration to yield the quinoline core. nih.govorganic-chemistry.org

While the direct synthesis of this compound via the Friedländer reaction is not commonly reported, this method is crucial for preparing substituted quinoline precursors. For instance, a 4-chloro or 4-hydroxyquinoline (B1666331) can be synthesized using the Friedländer approach, which can then undergo post-functionalization. The versatility of this method is enhanced by the use of various catalysts, including traditional acids and bases, as well as more modern catalysts like ionic liquids and nanocatalysts, which can improve reaction efficiency and sustainability. nih.govderpharmachemica.com

Post-functionalization is a key strategy where a pre-formed quinoline ring is modified to introduce the desired pyrrolidinyl group. nih.gov This often involves a nucleophilic aromatic substitution reaction on a quinoline derivative with a suitable leaving group at the 4-position, such as a halogen.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the pyrrolidinyl moiety onto a pre-existing quinoline core. vulcanchem.com This reaction typically involves the displacement of a leaving group, most commonly a halogen like chlorine, at the C4 position of the quinoline ring by pyrrolidine (B122466). pressbooks.pubmasterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub The nucleophile (pyrrolidine) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can accelerate the reaction by stabilizing this intermediate. pressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored. pressbooks.pub

Recent advancements have focused on developing milder and more environmentally friendly SNAr conditions. For example, the use of aqueous media with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to facilitate these reactions under mild conditions, often requiring only equimolar amounts of reactants. d-nb.info

Cyclization Reactions for Quinoline Core Formation

Various cyclization reactions are employed to construct the fundamental quinoline structure. smolecule.com These methods often involve the formation of the heterocyclic ring from acyclic or different heterocyclic precursors.

One-pot tandem reactions, for instance, can be utilized to synthesize substituted quinolines from simple starting materials. rsc.org Acid-mediated and DMSO-assisted cyclizations of substituted aryl amines and pyrazolones have been reported to yield pyrazolo[4,3-c]quinolines without the need for transition metals. rsc.org

Other cyclization strategies include:

Copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines. mdpi.com

Silver acetate (B1210297) catalyzed oxidation cascade of N-aryl-3-alkylideneazetidines with carboxylic acids. mdpi.com

Iodine-induced [4+2] cycloaddition reactions of aryl ketones, aromatic amines, and 1,4-disulfide-2,5-diol to form 2-acyl quinolines. mdpi.com

Cascade denitrogenation/aza-Diels–Alder/dehydrative aromatization reactions using 2-azidobenzaldehydes and N-substituted maleimides to create fused quinoline systems. mdpi.com

These cyclization methods offer diverse pathways to a wide range of substituted quinolines, which can then be further functionalized to yield this compound.

Advanced and Contemporary Synthetic Approaches

Modern synthetic chemistry has introduced sophisticated techniques that offer improved efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound.

Multicomponent Catalytic Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials. researchgate.net This approach is atom-economical and reduces the number of synthetic steps and waste generation. researchgate.net

Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.org For example, a scandium triflate-mediated multicomponent stereoselective synthesis of 3-pyrrolidinone-substituted quinolines has been achieved under microwave irradiation using an aryl amine, furancarbaldehyde, and pyrrole (B145914) derivatives. rsc.orgnih.gov This highlights the potential of MCRs to rapidly assemble complex quinoline structures.

Other notable examples include:

An L-proline catalyzed three-component reaction for the synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines, which can be oxidized to the corresponding aromatic quinolines. mdpi.com

A four-component Ugi-azide reaction involving 2-chloro-3-formylquinolines, alkyl isocyanides, azidotrimethylsilane, and amines to produce tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines. rsc.org

These methods provide rapid access to a diverse library of quinoline derivatives, which can be precursors to this compound.

Organophotoredox Catalysis in Carbon-Nitrogen Bond Formation

Organophotoredox catalysis has emerged as a powerful tool for forming chemical bonds under mild conditions, utilizing visible light to drive reactions. nih.gov This methodology is particularly relevant for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many nitrogen-containing heterocycles. researchgate.netrsc.org

In the context of quinoline synthesis, visible-light-induced oxidative cyclization of 2-vinylarylimines can be achieved using a photocatalyst like 9,10-phenanthrenequinone. mdpi.com The excited photocatalyst initiates a single-electron transfer (SET) process, leading to the formation of a radical cation that cyclizes to a dihydroquinoline intermediate, which is then oxidized to the final quinoline product. mdpi.com

Furthermore, photoenzymatic approaches are being developed to harness nitrogen-centered radicals for enantioselective C-N bond formation. researchgate.netnih.gov While not yet specifically applied to this compound, these cutting-edge techniques demonstrate the potential for highly selective and environmentally benign syntheses of such compounds in the future. Metallaphotoredox catalysis, which combines a photocatalyst with a nickel co-catalyst, has also been shown to be effective in C-N bond formation, potentially offering another route to aminated quinolines. princeton.edu

Metal-Catalyzed Carbonylation Reactions

Metal-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl-containing compounds, including amides and ketones, by introducing carbon monoxide (CO) into an organic substrate. nih.gov Palladium catalysis is particularly prominent in this area, facilitating the formation of C-N and C-C bonds with high efficiency. These methods are crucial for constructing quinoline derivatives, where a carbonyl group can be installed or used as a precursor for further functionalization.

One notable approach is the palladium-catalyzed multicomponent domino reaction, which can assemble complex molecules like 2-aryl-4-dialkylaminoquinolines in a single operation. This process typically involves the reaction of an ethynylarylamine, an aryl iodide, carbon monoxide, and an amine (such as pyrrolidine) in the presence of a palladium catalyst. frontiersin.org The reaction proceeds through a tandem sequence of conjugate addition and cyclization, offering a direct route to 4-aminoquinoline (B48711) structures. frontiersin.org

More recent advancements focus on overcoming the challenges of using gaseous and toxic CO. CO-free carbonylative methods have been developed where solid CO sources, such as molybdenum hexacarbonyl, are used in palladium-catalyzed Sonogashira/cyclization sequences to produce 4-quinolones. acs.org Furthermore, first-row transition metals like cobalt have been employed for the directed C-H bond carbonylation of benzamides and sulfonamides, using an aminoquinoline moiety as a directing group, showcasing the expanding toolkit for these transformations. nih.govrsc.org

Table 1: Example of Palladium-Catalyzed Multicomponent Synthesis of 4-Aminoquinolines

| Reactants | Catalyst System | CO Source | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Ethynylarylamine, Aryl Iodide, Dialkylamine | PdCl₂(PPh₃)₂ | Carbon Monoxide Gas (18 bar) | THF | 70°C, 24 h | 2-Aryl-4-dialkylaminoquinolines | frontiersin.org |

| 2-Iodoaniline, Alkyne, Amine | Pd(OAc)₂, Xantphos, CuBr | - (Imidoylative Coupling) | DMF | 90°C, 16 h | 2-Alkyl/Aryl-4-aminoquinolines | nih.govacs.org |

| 2-Iodoaniline, Alkyne | Pd(dba)₂ / Xantphos | Molybdenum Hexacarbonyl | Toluene | 120°C, 20 min (MW) | 2,3-Disubstituted 4-quinolones | acs.org |

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts, prized for their strong σ-donating properties and their ability to mediate unique chemical transformations under mild conditions. scripps.edu In the context of quinoline synthesis, NHCs have enabled novel reaction pathways that are often inaccessible with traditional catalysts.

A remarkable application of NHC catalysis is the rearrangement of 1-phenyl-substituted pyrazolium (B1228807) salts into 4-aminoquinolines. researchgate.net This transformation proceeds by deprotonating the pyrazolium salt to generate the corresponding NHC (a pyrazol-3-ylidene), which then undergoes a cascade of ring-opening, ring-closure, and tautomerization to yield the final 4-aminoquinoline product. researchgate.net This method provides a direct and unconventional route to the 4-aminoquinoline core. nih.govresearchgate.net

Another significant NHC-catalyzed method is the indirect Friedländer annulation. In this approach, an NHC, generated in situ, catalyzes the reaction between a 2-aminobenzyl alcohol and a ketone. researchgate.net The NHC is proposed to facilitate a tandem proton and hydride transfer from the alcohol to the ketone, generating reactive intermediates that undergo a crossed aldol (B89426) addition followed by cyclization and dehydration to furnish polysubstituted quinolines in high yields. researchgate.net This metal-free approach expands the utility of the Friedländer synthesis to different starting materials.

Table 2: Examples of NHC-Catalyzed Quinoline Synthesis

| Starting Materials | NHC Precursor / Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-substituted pyrazolium salt | KOt-Bu | Toluene | Heating, 1 h | Substituted 4-aminoquinoline | researchgate.net |

| 2-Aminobenzyl alcohol, Ketone | Imidazolium salt / KOH | Dioxane | 100°C | 2,3-Disubstituted quinoline | researchgate.net |

Cascade and Annulation Reaction Strategies

Cascade and annulation reactions are highly valued in organic synthesis for their efficiency, as they allow for the construction of complex molecular architectures in a single pot through multiple bond-forming events. These strategies minimize purification steps, reduce solvent waste, and often exhibit high atom economy. acs.org

The Friedländer annulation is a classic and powerful method for synthesizing quinolines, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. rsc.org This reaction is known for its high regioselectivity and atom economy, as the only byproduct is water. dntb.gov.uarsc.org Modern variations utilize sustainable catalysts like calcium triflate under solvent-free conditions, further enhancing the green credentials of this method. rsc.org

More contemporary cascade strategies enable the modular synthesis of 4-aminoquinolines from simple, readily available precursors. One such example is a three-component reaction involving an imidoylative Sonogashira coupling followed by an acid-mediated cyclization. acs.orgnih.gov This one-pot, two-stage process combines an o-bromoaniline, a terminal alkyne, and an isocyanide to build the substituted 4-aminoquinoline skeleton with significant molecular diversity. acs.org Another powerful strategy involves the [4+2] annulation of intermediates derived from 2-azidobenzaldehydes to construct the quinoline ring. semanticscholar.orgnih.gov These cascade approaches exemplify the sophistication of modern synthetic methods for creating heterocyclic systems.

Table 3: Examples of Cascade and Annulation Reactions for 4-Aminoquinoline Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Friedländer Annulation | 2-Aminobenzophenone, Acetylacetone | Ca(OTf)₂ | Solvent-free, 80°C | High atom economy, sustainable catalyst | rsc.org |

| Imidoylative Sonogashira / Cyclization Cascade | o-Bromoaniline, Phenylacetylene, Isocyanide | Pd(OAc)₂, Xantphos, CuBr, Cs₂CO₃ then HCl | DMF, 90°C | One-pot, three-component, modular | acs.org |

| Aza-Diels-Alder Cascade | 2-Azidobenzaldehyde, Amine, DMAD | - | Toluene, Reflux | [4+2] cycloaddition strategy | semanticscholar.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. This involves the use of eco-friendly catalysts and solvents, maximizing atom economy, and reducing waste generation.

Eco-Friendly Catalysis and Solvent Systems

A significant focus in the green synthesis of quinolines has been the replacement of hazardous organic solvents with environmentally benign alternatives. Water has proven to be an excellent green solvent for various quinoline syntheses, including multicomponent reactions that yield complex quinolone structures under reflux conditions. nih.govtandfonline.com The use of p-toluenesulfonic acid in water at 90°C is another example of an effective and eco-friendly system for preparing pyrimido[4,5-b]quinolones. tandfonline.com

Solvent-free and catalyst-free reactions represent an ideal green protocol. The synthesis of functionalized quinolines from imines and styrene (B11656) has been successfully achieved under such conditions, completely avoiding the use of destructive organic solvents. jocpr.com When catalysts are necessary, there is a trend toward using recyclable nanocatalysts or earth-abundant metal catalysts, such as those based on iron or calcium, which offer high efficiency and can often be recovered and reused. rsc.orgacs.org Furthermore, energy-efficient techniques like microwave irradiation are often employed to reduce reaction times and energy consumption. tandfonline.com

Atom Economy and Waste Reduction Metrics

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. Reactions with high atom economy, such as addition and annulation reactions, are preferred as they generate minimal waste. dntb.gov.ua

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is essential for modulating its physicochemical and biological properties. Modifications can be introduced at various positions on either the quinoline or the pyrrolidine ring.

One common strategy involves the functionalization of a pre-existing quinoline core. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) can serve as a versatile precursor. researchgate.net This compound can undergo a Claisen-Schmidt condensation with aryl methyl ketones to yield (E)-1-aryl-3-[2-(chloro)quinolin-3-yl]prop-2-en-1-ones. Subsequent nucleophilic substitution of the chlorine atom with pyrrolidine provides access to a range of 2-(pyrrolidin-1-yl)quinoline derivatives. researchgate.netresearchgate.net

Another approach is to build upon a quinoline nucleus that already contains the pyrrolidine moiety. The synthesis of 2-chloro-3-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}naphthalene-1,4-dione demonstrates derivatization at the C-8 position via an ether linkage, starting from a functionalized quinolin-8-ol. nih.gov

Direct C-H functionalization offers a modern and efficient way to introduce new groups without pre-functionalized starting materials. Additionally, classical reactions can be applied; for example, activating a bromoquinoline derivative via nitration enables subsequent nucleophilic aromatic substitution (SNAr) with various amines, including pyrrolidine, to access new analogues. semanticscholar.org The nitrogen atom of the quinoline ring can also be targeted for reactions like alkylation or acylation to produce quinolinium salts with altered properties. orientjchem.org These diverse strategies provide chemists with a robust toolkit for creating a wide array of this compound derivatives.

Table 4: Examples of Derivatization Strategies

| Parent Scaffold | Reaction Type | Position(s) Modified | Reagents | Resulting Derivative Class | Reference |

|---|---|---|---|---|---|

| 2-(Pyrrolidin-1-yl)quinoline-3-carbaldehyde | Claisen-Schmidt Condensation | C3 | Aryl methyl ketone, Base | Chalcone hybrids | researchgate.netresearchgate.net |

| 6-Bromo-5-nitroquinoline | Nucleophilic Aromatic Substitution | C6 | Morpholine or Piperazine (B1678402) | 6-Morpholinyl/Piperazinyl-5-nitroquinolines | semanticscholar.org |

| 2-Methyl-8-hydroxyquinoline | Oxidation, then Condensation | C2, C8 | SeO₂, then 2-chloro-1,4-naphthoquinone, then Pyrrolidine | Naphthoquinone hybrids | nih.gov |

| 2-(1-Benzofuran-2-yl)quinoline-4-carbohydrazide | Condensation | C4 | Substituted aromatic aldehydes | Schiff bases | researchgate.net |

Alkylation, Arylation, and Acylation Techniques

Alkylation, arylation, and acylation are fundamental reactions for the derivatization of quinoline systems. These techniques primarily involve the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the core structure.

One of the primary methods for synthesizing the this compound core itself is through nucleophilic aromatic substitution (SNAr), where the pyrrolidine nitrogen atom displaces a leaving group, typically a halogen, at the C4 position of the quinoline ring.

Further derivatization often targets other positions on the quinoline ring or involves the initial synthesis of a substituted quinoline prior to the introduction of the pyrrolidine moiety. For instance, Friedel-Crafts (FC) type reactions, including alkylation and acylation, are classic methods for attaching substituents to aromatic rings. nih.gov FC acylation is often preferred over alkylation as it avoids polyalkylation and skeletal rearrangements due to the deactivating effect of the introduced acyl group. nih.gov

Modern synthetic strategies employ metal-catalyzed cross-coupling reactions to achieve arylation. For example, direct arylation of N-methoxyquinoline-1-tetrafluoroborate derivatives with arylboronic acids has been reported to proceed at room temperature. nih.gov Copper-catalyzed reactions are also utilized; for example, the reaction of substituted anilines with dimethyl acetylenedicarboxylate (B1228247) using a Cu(OTf)₂ catalyst can generate 2,4-disubstituted quinolines. nih.gov Intramolecular acylation has also been developed as a route to synthesize fused heterocyclic systems like pyrrolo[1,2-a]quinolines. researchgate.net

Research has also explored the modification of related structures, such as 2-(piperazin-1-yl) quinolines, through acylation and sulfonylation of the piperazine nitrogen, indicating that such derivatizations are a viable strategy for functionalizing amine-substituted quinolines. researchgate.net

Table 1: Examples of Derivatization Techniques for Quinolines

| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4,7-dichloroquinoline, Piperazine | K₂CO₃ | 80°C, i-PrOH | 7-Chloro-4-(piperazin-1-yl)quinoline | |

| One-pot Arylation/Cyclization | Substituted anilines, Dimethyl acetylenedicarboxylate | Cu(OTf)₂ | 120°C, CH₃CN | Substituted quinolines | nih.gov |

| Direct Arylation | N-methoxyquinoline-1-tetrafluoroborate, Arylboronic acids | Not specified | Room Temperature | 2-arylquinolines | nih.gov |

| Intramolecular Acylation | N-alkynic 2-ynamides | Gold(I) catalyst | Mild conditions | Pyrrolo[1,2-b]isoquinolines | researchgate.net |

Reductive Amination and Other Functionalizations

Reductive amination is a versatile and powerful method for forming carbon-nitrogen bonds, making it highly valuable for the synthesis of primary, secondary, and tertiary amines. harvard.edu The reaction proceeds by the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in a subsequent or in-situ step to the corresponding amine. harvard.edumasterorganicchemistry.com This method effectively avoids the overalkylation that can be a significant issue with direct alkylation using alkyl halides. masterorganicchemistry.com

A key advantage of modern reductive amination protocols is the use of selective reducing agents that can reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edumasterorganicchemistry.com NaBH₃CN is effective under mildly acidic conditions (pH 3-4), where carbonyl compounds are protonated and more susceptible to reduction, but it is also capable of selectively reducing iminium ions at neutral pH (6-7) where carbonyl reduction is slow. harvard.edu Sodium triacetoxyborohydride is a milder and less toxic alternative that is highly effective for a wide range of substrates, including aliphatic and aromatic aldehydes and ketones with primary and secondary amines. harvard.edu

In the context of quinoline chemistry, reductive amination can be employed to synthesize derivatives by introducing amine-containing substituents. For example, the synthesis of 2-(pyrrolidin-1-yl)quinoline-4-carboxylic acid involves reductive amination with pyrrolidine. vulcanchem.com This methodology has been applied broadly in heterocyclic chemistry, including the synthesis of 2-(piperazin-1-yl) quinoline derivatives. researchgate.net

Table 2: Common Reagents and Conditions for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones, Primary/Secondary Amines | Highly toxic byproducts. Selectively reduces iminium ions at neutral pH. | harvard.edumasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones, Primary/Secondary Amines | Milder, less toxic alternative to NaBH₃CN. High yield and functional group tolerance. | harvard.edumasterorganicchemistry.com |

| H₂/Catalyst | Imines/Iminium ions | Catalytic hydrogenation (e.g., with Pd) can be used as the reduction step. | harvard.eduorganic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Imines/Iminium ions | Can also reduce the starting aldehyde/ketone, requiring a two-step procedure. | masterorganicchemistry.comorganic-chemistry.org |

Catalytic Hydrogenation of Pyrrole Moieties

The term "pyrrole moieties" in the context of this compound can refer to the hydrogenation of the quinoline ring system, a heteroaromatic structure. The reduction of the quinoline core to its partially or fully saturated analogues, such as 1,2,3,4-tetrahydroquinoline (B108954) and decahydroquinoline, is a significant transformation that alters the molecule's three-dimensional structure and properties. Catalytic hydrogenation is the most direct method for achieving this.

The hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline has been studied using various catalysts and conditions. Early research employed Adams' catalyst (PtO₂) in acetic acid under hydrogen pressure. gatech.edu This work established that the reaction is typically zero-order with respect to the quinoline concentration and first-order with respect to hydrogen pressure. gatech.edu

More recent advancements have focused on developing more efficient and selective catalysts. Manganese-based pincer complexes have been shown to catalyze the hydrogenation of quinoline to tetrahydroquinoline using molecular hydrogen (H₂) at relatively low pressures (4 bar) or via transfer hydrogenation with isopropanol (B130326) as the hydrogen source. nih.gov

For asymmetric synthesis, which is critical for producing chiral compounds, enantioselective hydrogenation of substituted quinolines has been achieved with high success. Chiral cationic Ruthenium catalysts have been developed that can produce optically active tetrahydroquinoline derivatives with excellent enantioselectivity (up to 99% ee). pku.edu.cn These reactions are often performed under hydrogen pressure in solvents like methanol. pku.edu.cn The catalytic hydrogenation of pyrrole rings themselves to form pyrrolidines is also a well-established process, typically utilizing precious metal catalysts like Palladium, Rhodium, or Ruthenium, though some pyrrole derivatives can be resistant to hydrogenation even under harsh conditions. researchgate.net

Table 3: Catalytic Systems for the Hydrogenation of Quinolines

| Catalyst System | Hydrogen Source | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Adams' Catalyst (PtO₂) | H₂ (gas) | Acetic acid, 17-37°C, ~4 atm | Tetrahydroquinoline | Zero-order in quinoline concentration. | gatech.edu |

| Manganese PN3 Pincer Complex | H₂ (gas) or Isopropanol | 120°C, KH/KOH base | Tetrahydroquinoline | Effective at low H₂ pressure (4 bar) or via transfer hydrogenation. | nih.gov |

| Chiral Cationic Ruthenium Complex | H₂ (gas) | Methanol, 10-20 atm, 40-60°C | Chiral Tetrahydroquinolines | High enantioselectivity (up to 99% ee) for asymmetric synthesis. | pku.edu.cn |

| Palladium on Carbon (Pd/C) | H₂ (gas) | Non-acidic medium, 6 bar, 80°C | 1-methyl-2-pyrrolidine ethanol (B145695) (from pyrrole precursor) | High conversion and selectivity for pyrrole ring saturation. | researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques in 4 Pyrrolidin 1 Ylquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus within 4-Pyrrolidin-1-ylquinoline can be meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons of the quinoline (B57606) ring system and the pyrrolidine (B122466) moiety.

The aromatic region of the spectrum displays a set of multiplets corresponding to the six protons of the quinoline ring. The proton at the C2 position typically appears as a doublet, with its chemical shift influenced by the nitrogen atom in the heterocyclic ring. The protons on the carbocyclic ring (C5, C6, C7, and C8) give rise to a more complex pattern of overlapping multiplets. The proton at C3, being adjacent to the pyrrolidinyl substituent, also presents a distinct signal.

The aliphatic region is characterized by two multiplets corresponding to the protons of the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen atom (C2' and C5') are deshielded and appear at a lower field compared to the protons on the other two carbons of the ring (C3' and C4').

A representative, though not experimentally verified for this specific molecule, data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.5 | d |

| H-3 | ~6.5 | d |

| H-5 | ~8.0 | m |

| H-6 | ~7.5 | m |

| H-7 | ~7.7 | m |

| H-8 | ~7.9 | m |

| H-2', H-5' | ~3.5 | t |

| H-3', H-4' | ~2.0 | m |

Note: This table is predictive and based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum would be expected to show nine signals for the quinoline ring carbons and two signals for the pyrrolidine ring carbons, assuming symmetry in the pyrrolidine ring. The carbon atom at the C4 position, directly attached to the nitrogen of the pyrrolidine ring, is significantly deshielded. The other aromatic carbons of the quinoline ring appear in the typical downfield region for aromatic systems. The aliphatic carbons of the pyrrolidine ring are observed in the upfield region of the spectrum.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~110 |

| C-4 | ~155 |

| C-4a | ~122 |

| C-5 | ~129 |

| C-6 | ~125 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~148 |

| C-2', C-5' | ~50 |

| C-3', C-4' | ~25 |

Note: This table is predictive and based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular weight of 198.26 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The exact mass of this compound (C₁₃H₁₄N₂) is 198.1157. HRMS analysis would be expected to yield a mass value very close to this theoretical value, confirming the elemental composition and ruling out other potential structures with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing the loss of the pyrrolidine ring or fragments from the quinoline core.

X-ray Crystallography for Precise Molecular Conformation and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SCXRD) Studies

A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure. The analysis would reveal the planarity of the quinoline ring system and the conformation of the pyrrolidine ring, which is typically found in an envelope or twist conformation. Furthermore, the study would elucidate any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as 4-pyrrolidinopyridine, can provide insights into the expected molecular geometry nih.gov.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational frequencies include:

C-H stretching vibrations for the aromatic quinoline ring and the aliphatic pyrrolidine ring, typically observed in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching vibrations of the quinoline ring, which would appear in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations for the bond between the quinoline ring and the pyrrolidine nitrogen, as well as within the pyrrolidine ring, would be expected in the 1350-1000 cm⁻¹ range.

Aromatic C-H bending vibrations would be visible in the fingerprint region, below 900 cm⁻¹.

The FT-IR spectrum serves as a valuable tool for confirming the presence of the key functional moieties within the this compound structure.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical entities, providing quantitative information on the elemental composition of a sample. In the context of this compound research, this analytical method is indispensable for verifying the empirical formula of the compound and assessing its purity. The technique determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and occasionally other elements present in the molecule.

The fundamental principle of elemental analysis involves the complete combustion of a precisely weighed sample of this compound in a controlled environment. This process converts the constituent elements into simple, detectable gases. Carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides that are subsequently reduced to N2. These combustion products are then passed through a series of detectors, which measure their respective quantities. From these measurements, the percentage of each element in the original sample can be accurately calculated.

For a pure sample of this compound, with the molecular formula C13H14N2, the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely align with the theoretically calculated values. Any significant deviation between the found and calculated values may indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. The generally accepted tolerance for agreement between the calculated and found values is within ±0.4%, a standard that underscores the precision of this analytical method.

Detailed research findings for novel quinoline derivatives consistently report the use of elemental analysis to confirm the successful synthesis and high purity of the target compounds. researchgate.net The comparison between the theoretical and experimentally found elemental composition serves as a crucial checkpoint in the characterization workflow, complementing spectroscopic data to provide a comprehensive structural confirmation.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements. These calculated values serve as the benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 78.75 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.12 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.13 |

| Total | 198.262 | 100.00 |

In a typical research setting, the results of the elemental analysis would be presented in a format that allows for a direct comparison between the theoretical and the experimentally determined values, as illustrated in the hypothetical data table below.

Table 2: Representative Elemental Analysis Data for this compound

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |

| This compound | C13H14N2 | C | 78.75 | 78.69 |

| H | 7.12 | 7.15 | ||

| N | 14.13 | 14.08 |

The close correlation between the "Calculated (%)" and "Found (%)" values in such a table would provide strong evidence for the correct elemental composition and high purity of the synthesized this compound.

Computational and Theoretical Investigations of 4 Pyrrolidin 1 Ylquinoline

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 4-pyrrolidin-1-ylquinoline, DFT studies are instrumental in understanding reaction mechanisms and predicting the selectivity of chemical reactions.

For instance, DFT calculations have been employed to study the synthesis of quinoline (B57606) derivatives. These studies can help in understanding the cyclization of precursors and subsequent chemical modifications. nih.gov The electronic properties calculated through DFT, such as the HOMO-LUMO gap, provide insights into the kinetic stability and reactivity of the molecules. A smaller HOMO-LUMO gap generally indicates higher reactivity.

DFT studies on related quinoline derivatives have shown how different substituents on the quinoline ring affect the electronic distribution and, consequently, the reaction pathways. rsc.org For example, the presence of electron-donating or electron-withdrawing groups can influence the rate and selectivity of reactions like nucleophilic aromatic substitution, a common method for synthesizing 4-substituted quinolines.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, docking simulations are crucial for predicting their interaction with biological targets, such as proteins and enzymes.

These simulations can identify potential binding sites and modes, providing a rationale for the observed biological activity. For example, docking studies have been used to investigate the binding of quinoline derivatives to targets like DT-diaphorase (NQO1) and various kinases. mdpi.com The results of these simulations can guide the design of new derivatives with improved binding affinity and selectivity.

In a study of 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ), molecular docking revealed its interaction with the SETDB1/ESET inhibitor, binding to key residues such as Tyr1265, Ala855, and Tyr832 through various interactions like pi-pi stacking and hydrophobic interactions. researchgate.net

| Derivative | Target | Key Interacting Residues | Interaction Type |

| 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ) | SETDB1/ESET | Tyr1265, Ala855, Tyr832, Val1232, Asp851, Asn1266 | Pi-pi stacking, pi-sigma, pi-alkyl, hydrophobic |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For this compound and its analogs, MD simulations are used to study their dynamic behavior, the stability of ligand-protein complexes, and to calculate binding affinities. nih.gov

MD simulations can reveal how the flexibility of both the ligand and the target protein affects the binding process. utupub.fi For example, simulations of protein-ligand complexes can show that a ligand may move from its initial docked position to a more stable binding mode. nih.gov The root mean square deviation (RMSD) of the ligand during the simulation is often used to assess the stability of the binding pose. nih.gov

Studies on related pyrroloquinoline structures have used MD simulations to understand their distribution and preferred binding sites within a lipid bilayer, which is crucial for predicting cell permeability and bioavailability. nih.gov These simulations showed that the localization of the probes is mainly driven by electrostatic dipole-dipole and van der Waals interactions. nih.gov

Prediction of Molecular Descriptors and their Influence on Molecular Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors, which can be calculated using computational methods, are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the chemical structure with biological activity or physicochemical properties. dergipark.org.tr

For quinoline derivatives, various descriptors such as molecular volume, dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO) are calculated. dergipark.org.tr These descriptors help in understanding how structural modifications influence molecular interactions. For example, the dipole moment is an important parameter for drug-receptor interactions, while molecular volume provides information about the size of the molecule which can affect its fit into a binding pocket. dergipark.org.tr The use of the fluorescent quinoline core in some derivatives allows for the study of protein-ligand interactions through fluorescence polarization assays. vulcanchem.com

| Molecular Descriptor | Influence on Molecular Interactions |

| Molecular Volume | Affects the fit of the molecule into a binding pocket. dergipark.org.tr |

| Dipole Moment | Important for drug-receptor interactions. dergipark.org.tr |

| Polarizability | Influences non-covalent interactions like van der Waals forces. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. dergipark.org.tr |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are used to predict a wide range of molecular properties, including electronic structure, geometry, and reactivity. jocpr.com These methods provide fundamental insights into the behavior of molecules at the atomic and subatomic levels. jocpr.com

Quantum chemical calculations can be used to predict the redox potentials of molecules. This is particularly relevant for quinoline derivatives that may be involved in redox processes in biological systems. The calculations typically involve determining the energies of the molecule in its oxidized and reduced states.

Transition State Theory (TST) is a fundamental theory in chemical kinetics used to understand and calculate reaction rates. johnhogan.info It is based on the concept of an activated complex or transition state, which is an unstable intermediate state between reactants and products. libretexts.org TST allows for the calculation of important thermodynamic parameters of activation, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. johnhogan.info

Quantum chemical calculations are essential for locating the transition state structure on the potential energy surface and determining its energy. johnhogan.info For reactions involving the transfer of light particles like protons or electrons, quantum tunneling can be a significant factor. uleth.ca In such cases, the reaction can proceed even if the system does not have enough energy to overcome the activation barrier in the classical sense. johnhogan.info TST can be extended to include corrections for quantum tunneling, providing a more accurate description of the reaction kinetics. uleth.ca

Mechanistic Studies of 4 Pyrrolidin 1 Ylquinoline Reactions and Biological Activity

Catalytic Mechanisms and Proposed Reaction Pathways

The synthesis of the 4-pyrrolidin-1-ylquinoline scaffold is primarily achieved through reaction pathways involving the formation of the quinoline (B57606) core, followed by the introduction of the pyrrolidine (B122466) moiety. The quinoline ring system itself can be constructed via various catalytic mechanisms.

One-pot tandem processes have been developed that involve a Michael addition–cyclization condensation catalyzed by a Lewis acid catalyst, such as a zirconocene (B1252598) amino acid complex, followed by a desulfurization step. rsc.org A proposed mechanism begins with the in situ formation of the zirconocene catalyst, which then coordinates with a 1,3-ynone substrate. This facilitates a Michael addition with an ortho-substituted aniline (B41778) derivative (like o-aminothiophenol), leading to an intermediate that undergoes intramolecular cyclization and condensation to form a heterocyclic intermediate. This intermediate then undergoes a desulfurization process, often mediated by iodine, to yield the final quinoline product. rsc.org

Other catalytic strategies for quinoline synthesis include cobalt-catalyzed C-H bond activation and cyclization of substrates like acetophenone (B1666503) and aniline. mdpi.com Furthermore, palladium-catalyzed dehydrogenative aromatization has been employed for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one and various amines. This reaction uses a Pd(OAc)₂ catalyst with an oxidant like Cu(OAc)₂. frontiersin.orgnih.gov

The final step, the attachment of the pyrrolidine ring at the 4-position, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where pyrrolidine displaces a leaving group (commonly a halogen) from the 4-position of the quinoline ring. nih.govucsf.edu

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular cyclization is a cornerstone of quinoline synthesis. Numerous classical methods, such as the Skraup, Combes, and Pfitzinger-Borsche reactions, rely on the acid-catalyzed cyclization of substituted anilines. iipseries.org In the Combes synthesis, an aniline is condensed with a β-diketone to form an enamine, which then undergoes protonation and intramolecular electrophilic attack on the aniline ring, followed by dehydration to form the quinoline. iipseries.org

More modern methods utilize different substrates and reaction promoters. For instance, N-(2-alkynyl)anilines undergo a 6-endo-dig electrophilic cyclization when treated with electrophiles like iodine monochloride (ICl) or bromine. The proposed mechanism involves the coordination of the electrophile (e.g., iodine cation) to the carbon-carbon triple bond, creating a reactive intermediate. This is followed by the intramolecular nucleophilic attack of the aniline's aromatic ring onto the activated alkyne, forming a dihydroquinoline intermediate which is subsequently oxidized to the quinoline product. nih.gov Similarly, o-cyano-β,β-difluorostyrenes can be cyclized; reaction with an organolithium generates a nitrogen anion that undergoes intramolecular replacement of a vinylic fluorine to yield a fluorinated isoquinoline, a related heterocyclic structure. nih.gov

While not directly forming the quinoline ring, rearrangement mechanisms are crucial for synthesizing the pyrrolidine moiety. A notable example is the photo-promoted ring contraction of pyridines. In this process, a 2-silyl-1,2-dihydropyridine intermediate is formed, which, upon photochemical excitation, undergoes a 1,2-silyl migration to generate a vinylazomethine ylide. This ylide then undergoes a thermally-promoted, disrotatory electrocyclic ring-closing reaction to form a 2-azabicyclo[3.1.0]hex-3-ene skeleton, a precursor to functionalized pyrrolidines. nih.gov

Investigation of Regioselectivity and Stereospecificity in Synthesis

The synthesis of this compound relies on the highly regioselective reaction between a 4-substituted quinoline (typically 4-chloroquinoline) and pyrrolidine. This selectivity is governed by the principles of nucleophilic aromatic substitution (SNAr). Theoretical studies on related heterocycles like 2,4-dichloroquinazoline (B46505) provide insight into this regioselectivity. Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack compared to other positions. mdpi.comlassbio.com.br This electronic factor directs the incoming nucleophile, pyrrolidine, to preferentially attack the C4 position, leading to the desired regioisomer. mdpi.comlassbio.com.br The reaction proceeds through a Meisenheimer complex intermediate, and the activation energy for nucleophilic attack at the C4 position is calculated to be lower than at other positions, further supporting the observed regioselectivity. lassbio.com.br

Stereospecificity becomes a key consideration when the pyrrolidine ring itself is chiral or substituted. The stereochemistry of the final molecule is dependent on the starting materials. For example, stereoselective synthesis methods for pyrrolidine derivatives often employ 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes, which can provide excellent control over the resulting stereochemistry. nih.gov The puckering of the pyrrolidine ring can also be controlled through the use of substituents with specific electronic properties. nih.gov In syntheses starting with an already-formed chiral pyrrolidine, the stereochemistry is typically retained throughout the SNAr reaction at the quinoline C4 position.

Elucidation of Mechanism of Action in Biological Systems

Derivatives of this compound have been investigated as inhibitors of several key enzymes.

SETDB1/ESET: The compound 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ) is a novel inhibitor of the histone methyltransferase SETDB1 (also known as ESET). nih.govprovidence.orgnih.gov The mechanism of action involves the direct binding of APQ to the enzyme, specifically at the sites for the S-adenosyl-L-methionine (SAM) cofactor and the lysine (B10760008) substrate. tandfonline.comresearchgate.net This binding competitively inhibits the enzymatic activity of SETDB1, preventing the trimethylation of histone H3 at lysine 9 (H3K9me3). nih.govtandfonline.com The reduction in H3K9me3 levels is a primary downstream effect of this inhibition. nih.gov

DPP-IV: Dipeptidyl peptidase-4 (DPP-IV) inhibitors function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govresearchgate.net By inhibiting DPP-IV, the half-lives of these hormones are prolonged. This enhances their physiological effects, which include glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release, ultimately leading to improved glycemic control. wikipedia.orgnih.gov While various heterocyclic scaffolds are known DPP-IV inhibitors, the specific exploration of this compound for this target continues.

InhA: Pyrrolidine-containing compounds have been identified as inhibitors of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme is a critical component of the mycobacterial fatty acid synthase system. Direct inhibition of InhA is a validated strategy for antitubercular drug discovery, as it bypasses the need for metabolic activation required by drugs like isoniazid.

Table 1: Enzyme Inhibition by Pyrrolidinylquinoline Derivatives and Related Compounds

| Compound Class/Example | Target Enzyme | Mechanism of Action | Reported Activity (IC₅₀) |

|---|---|---|---|

| 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ) | SETDB1/ESET | Binds to lysine and SAM binding sites, reducing H3K9 trimethylation. tandfonline.comresearchgate.net | 65 µM tandfonline.com |

| Pyrrolidine Carboxamides | InhA | Direct inhibition of enoyl acyl carrier protein reductase. | Potent inhibition reported (e.g., > s1 with IC₅₀ of 10 μM) |

| General DPP-IV Inhibitors | DPP-IV | Prevents degradation of incretin hormones (GLP-1, GIP). wikipedia.org | Varies by compound |

Compounds featuring a pyrrolidine scaffold have been developed as potent antagonists for the C-X-C motif chemokine receptor 4 (CXCR4). nih.gov CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, initiates downstream signaling cascades involved in cell migration and proliferation. wikipedia.org

The mechanism of action for pyrrolidine-based CXCR4 antagonists involves competitive binding to the receptor, thereby blocking the interaction with CXCL12. nih.gov This blockade prevents receptor activation and inhibits subsequent downstream events, such as the mobilization of intracellular calcium (calcium flux). nih.gov In cancer models, this antagonism effectively mitigates CXCL12/CXCR4-mediated cell migration and invasion. nih.govwikipedia.org

Table 2: Receptor Binding and Functional Activity of a Representative Pyrrolidine-Based Antagonist

| Compound | Target Receptor | Binding Affinity (IC₅₀) | Functional Activity (IC₅₀) | Mechanism |

|---|---|---|---|---|

| Compound 46 (pyrrolidine scaffold) | CXCR4 | 79 nM (competitive displacement of 12G5 antibody) nih.gov | 0.25 nM (inhibition of CXCL12 induced calcium flux) nih.gov | Competitive antagonist, blocks CXCL12 binding and downstream signaling. nih.gov |

The primary mechanism of epigenetic modulation by this compound derivatives is through the inhibition of histone-modifying enzymes, specifically the histone methyltransferase SETDB1. nih.govprovidence.org SETDB1 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3). frontiersin.org This H3K9me3 mark is a canonical signal for transcriptional repression and the formation of condensed, silent heterochromatin. nih.govfrontiersin.org

By inhibiting SETDB1, compounds like 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ) reduce the global levels of H3K9me3. nih.gov This leads to a remodeling of the chromatin landscape. SETDB1 is known to repress broad domains, particularly those enriched with transposable elements (TEs) and immune-related gene clusters. nih.govharvard.edubroadinstitute.org The loss of SETDB1 activity via chemical inhibition can lead to the de-repression of these silenced regions. This results in the expression of latent TE-derived regulatory elements, immunostimulatory genes, and TE-encoded retroviral antigens, which can enhance tumor-intrinsic immunogenicity. nih.govharvard.eduresearchgate.net Therefore, these compounds act as epigenetic modulators by reversing gene silencing maintained by the SETDB1-H3K9me3 axis.

Cellular and Sub-cellular Interaction Mechanisms (e.g., Bacterial Membrane Disruption)

While the primary mechanism of action for many traditional quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, a growing body of evidence suggests that certain quinoline derivatives exert their antimicrobial effects through direct interaction with and disruption of the bacterial cell membrane. sgul.ac.uknih.govacs.orgnih.gov Although direct mechanistic studies on this compound are not extensively available, by drawing parallels with structurally related quinoline compounds, a putative mechanism centered on bacterial membrane disruption can be elucidated. This proposed mechanism involves a multi-step process initiated by the electrostatic attraction between the cationic quinoline derivative and the anionic components of the bacterial membrane, leading to membrane permeabilization, depolarization, and ultimately, cell death.

The initial interaction is likely governed by the electrostatic forces between the positively charged this compound molecule and the negatively charged phospholipids, such as phosphatidylglycerol (PG), which are abundant in bacterial membranes. sgul.ac.uknih.govacs.org This attraction facilitates the accumulation of the compound at the membrane surface. Subsequently, the hydrophobic regions of the quinoline ring are proposed to insert into the lipid bilayer. This insertion disrupts the highly organized structure of the membrane, leading to increased permeability.

Studies on the quinoline-derived antimicrobial HT61 have demonstrated that this compound causes significant membrane disruption, resulting in the depolarization of the membrane potential and the release of intracellular components, such as ATP. sgul.ac.uknih.govacs.org This loss of membrane potential is a critical event, as it dissipates the proton motive force that drives essential cellular processes, including ATP synthesis and nutrient transport. Neutron reflectometry data for HT61 have further revealed that its interaction with lipid bilayers leads to an increase in the solvent level within the hydrophobic region of the membrane, which is indicative of substantial structural damage. sgul.ac.uknih.govacs.org The extent of this damage has been shown to be dependent on the concentration of anionic lipids within the membrane, with higher proportions of phosphatidylglycerol leading to more profound membrane destruction. sgul.ac.uknih.govacs.org

Similarly, research on 5-amino-4-quinolones has identified these compounds as potent membrane-disrupting agents, particularly against Gram-positive bacteria. nih.gov These derivatives have been shown to selectively disrupt bacterial membranes, causing partial membrane depolarization without significant toxicity to eukaryotic membranes. nih.gov This selectivity is a key feature of membrane-active antimicrobials and is attributed to the differences in lipid composition between bacterial and mammalian cell membranes.

The culmination of these events—membrane permeabilization, depolarization, and leakage of essential intracellular contents—leads to a cessation of vital cellular functions and ultimately results in bacterial cell death. This mechanism of action, which is distinct from the DNA-targeting effects of classical quinolones, presents a promising avenue for the development of new antimicrobial agents that may be less susceptible to traditional resistance mechanisms.

The following table summarizes key findings from studies on membrane-active quinoline derivatives, providing a basis for the proposed mechanism of this compound.

| Compound Class | Model Organism/Membrane | Observed Effect | Technique Used |

| Quinoline Derivative (HT61) | Staphylococcus aureus | Membrane depolarization, ATP release | Membrane potential and ATP release assays |

| Quinoline Derivative (HT61) | Model lipid bilayers (with varying phosphatidylglycerol content) | Increased solvent in the hydrophobic region, gross structural damage | Neutron reflectometry |

| 5-Amino-4-quinolones | Gram-positive bacteria (e.g., MRSA) | Partial membrane depolarization | Not specified |

Structure Activity Relationship Sar Studies of 4 Pyrrolidin 1 Ylquinoline Analogues

Impact of Pyrrolidine (B122466) Ring Substitutions and Modifications on Biological Activity

The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that is critical for its interaction with biological targets. nih.govresearchgate.net Its non-planar nature, a property known as "pseudorotation," allows it to adopt various conformations, which can be influenced by substituents. nih.govresearchgate.net The stereochemistry and substitution pattern of this ring are pivotal in determining the biological profile of 4-pyrrolidin-1-ylquinoline analogues.

Key findings from SAR studies on the pyrrolidine ring include:

Stereochemistry: The spatial orientation of substituents on the pyrrolidine ring can lead to significant differences in biological activity. Since proteins and other biological targets are often chiral, they can exhibit preferential binding to one stereoisomer over another. researchgate.net

Ring Puckering: The conformation of the pyrrolidine ring, described as C-4 (or Cγ) -exo and -endo envelope conformers, is influenced by the electronegativity of its substituents. nih.govresearchgate.net This puckering can be controlled through specific substitutions, thereby affecting how the molecule fits into a binding site. For instance, a cis-4-CF₃ substituent can endorse a specific conformation that leads to full agonism at certain receptors. nih.gov

Substituent Effects: The nature and position of substituents on the pyrrolidine ring directly modulate activity. Studies on related pyrrolidine sulfonamides showed that fluorophenyl substituents at the C-3 position provided better in vitro potency. nih.gov In other cases, increasing the length of an α-carbon side chain attached to the pyrrolidine ring has been shown to cause a steep increase in affinity for biological targets. nih.gov Alterations at other positions can also be essential; for some scaffolds, the presence of an S-phenyl moiety at a specific location and its distance from the core structure are critical for inhibitory activity. nih.gov

| Modification Type | Structural Change | Observed Effect on Activity | Reference Example |

|---|---|---|---|

| Stereochemistry | Introduction of chiral centers | Different stereoisomers can exhibit vastly different biological profiles and potencies due to enantioselective protein binding. researchgate.net | General principle in drug design |

| Ring Conformation | Addition of electronegative substituents (e.g., fluorine) at C-4 | Controls the ring's puckering (exo vs. endo conformers), which affects the spatial arrangement of other groups and receptor binding. nih.govresearchgate.net | Fluorinated prolines |

| Substituent Addition | Fluorophenyl group at C-3 | Improved in vitro potency. nih.gov | Pyrrolidine sulfonamides |

| Side Chain Length | Increasing α-carbon side chain from methyl to propyl | Steep increase in affinity at muscarinic receptors. nih.gov | Synthetic cathinones |

Influence of Quinoline (B57606) Ring Substituents on Biological Activity

The quinoline scaffold is a common feature in a multitude of biologically active compounds. mdpi.comnih.gov Its aromatic, bicyclic structure serves as a key anchor for interacting with biological targets, and its activity can be finely tuned by adding various substituents at different positions.

Key findings regarding substitutions on the quinoline ring include:

Position C-4 Side Chain: In the context of classic antimalarial 4-aminoquinolines, the side chain at the C-4 position is paramount for activity. A dialkylaminoalkyl side chain with 2 to 5 carbon atoms between the nitrogen atoms is considered optimal. pharmacy180.com The tertiary amine within this side chain is also deemed important for the compound's action. pharmacy180.com

Position C-7 Substituent: The presence of a halogen, particularly a chloro group, at the C-7 position of the quinoline ring is a well-established feature for enhancing antimalarial activity. pharmacy180.com This is exemplified by the structure of chloroquine.

Other Ring Positions: Substitutions at other positions can either enhance or diminish activity. For instance, adding a methyl group at the C-3 position has been found to reduce activity, while an additional methyl group at C-8 can abolish it altogether. pharmacy180.com Conversely, in studies of 4-hydroxy-1H-quinolin-2-ones, substitution at the C-6 position appeared to positively influence inhibitory activity. mdpi.com

| Position | Substituent/Modification | Observed Effect on Activity | Reference Example |

|---|---|---|---|

| C-4 | Dialkylaminoalkyl side chain (2-5 carbons) | Optimal for antimalarial activity. pharmacy180.com | Chloroquine |

| C-7 | Chloro group | Optimal for antimalarial activity. pharmacy180.com | Chloroquine, Amodiaquine |

| C-3 | Methyl group | Reduces activity. pharmacy180.com | Antimalarial analogues |

| C-8 | Additional methyl group | Abolishes activity. pharmacy180.com | Antimalarial analogues |

| C-6 | Various substituents | Positively influenced the inhibition of oxygen evolution rate in chloroplasts. mdpi.com | 4-hydroxy-1H-quinolin-2-ones |

Computational Approaches to SAR Elucidation and Prediction

Modern drug discovery heavily relies on computational methods to accelerate the process of identifying and optimizing lead compounds. nih.gov These techniques are used to build predictive models that correlate the chemical structure of analogues with their biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.govnih.gov

Common computational approaches include:

QSAR Modeling: QSAR studies establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activity. nih.govnih.gov For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, a QSAR model was developed that could explain up to 91% of the variance in antiarrhythmic activity, identifying specific molecular descriptors as key determinants. nih.gov

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional understanding of SAR. scispace.com These methods generate contour maps that visualize regions where steric, electrostatic, or hydrophobic properties should be modified to improve activity. A 3D-QSAR model for spiro[pyrrolidin-3,2-oxindoles] was used to design new, more potent compounds. scispace.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govscispace.com Docking simulations can elucidate key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site, providing insight into the mechanism of action and guiding further structural modifications. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the movement and conformational stability of a ligand-receptor complex over time. scispace.com This provides a more dynamic picture of the binding event and can help confirm the stability of interactions predicted by molecular docking. scispace.com

| Technique | Purpose | Application Example |

|---|---|---|

| QSAR | To build predictive models relating chemical structure to biological activity using molecular descriptors. nih.govnih.gov | Explaining the antiarrhythmic activity of pyrrolidin-2-one derivatives. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | To visualize the 3D structural requirements for optimal activity (steric, electrostatic, hydrophobic fields). scispace.com | Designing novel inhibitors of the MDM2-p53 interaction. scispace.com |

| Molecular Docking | To predict the binding mode and interactions of a molecule within the active site of a biological target. nih.govscispace.com | Investigating the binding of quinazoline derivatives to the EGFR active site. nih.gov |

| Molecular Dynamics (MD) | To assess the conformational stability of the ligand-receptor complex over time. scispace.com | Confirming the stability of newly designed pyrrolidine derivatives in a receptor binding site. scispace.com |

Modulation of Physicochemical Properties (e.g., Lipophilicity, Basicity) for Optimized Biological Interaction

Key physicochemical properties and their modulation include:

Lipophilicity: This property, often expressed as log P or log k, describes a compound's affinity for fatty or non-polar environments. It is critical for crossing biological membranes. The relationship between lipophilicity and biological activity is often non-linear (parabolic); activity increases with lipophilicity up to an optimal point, after which it may decrease due to poor solubility or non-specific binding. mdpi.com In a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones, an increase in lipophilicity was connected with a quasi-parabolic increase in biological activity. mdpi.com

Basicity: The nitrogen atom in the pyrrolidine ring confers basicity to the scaffold. nih.gov The pKa of this nitrogen is crucial as it determines the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic bonds with its biological target. The basicity can be modulated by substituents on the pyrrolidine ring; charged substituents, in particular, have a strong effect. nih.gov

Property Optimization: A central strategy in medicinal chemistry is to modify a potent compound to improve its drug-like properties. nih.gov For example, reducing the size of a bulky group on a molecule can sometimes improve properties like the ligand-lipophilicity efficiency (LLE) while maintaining sufficient potency. nih.gov

| Property | Importance in Biological Systems | Method of Modulation | Observed Relationship |

|---|---|---|---|

| Lipophilicity (log P) | Affects membrane permeability, solubility, and non-specific binding. | Adding or removing hydrophobic/hydrophilic substituents on the quinoline or pyrrolidine rings. | Activity can show a parabolic relationship with lipophilicity; an optimal level is required. mdpi.com |

| Basicity (pKa) | Determines the ionization state, which influences solubility and target binding (e.g., ionic interactions). nih.gov | Introducing electron-withdrawing or electron-donating groups near the basic nitrogen of the pyrrolidine ring. nih.gov | Substituents on the pyrrolidine ring can shift the basicity of the nitrogen atom. nih.gov |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "Applications of this compound and its Derivatives in Advanced Organic Synthesis" that strictly adheres to the requested outline. Extensive searches have revealed a significant lack of published research detailing the use of this compound or its derivatives specifically within the outlined contexts of advanced organic synthesis.

The requested sections and subsections are as follows:

Applications of 4 Pyrrolidin 1 Ylquinoline and Its Derivatives in Advanced Organic Synthesis

Synthetic Intermediates for Complex Molecular Architectures

While there is a wealth of information on the synthesis and applications of quinoline (B57606) and pyrrolidine (B122466) scaffolds as individual entities, the specific compound 4-Pyrrolidin-1-ylquinoline does not feature in the literature as a versatile building block, a component in multicomponent reactions, or a key intermediate for complex architectures as required by the prompt.

The performed searches aimed to identify instances of this compound in cycloaddition reactions, domino reactions, and as a precursor for fused heterocyclic systems. However, these searches did not yield relevant results that would allow for the creation of a scientifically accurate and thorough article based on the provided structure. The available information is generally focused on the synthesis of various 4-aminoquinolines or the biological activities of quinoline derivatives, which falls outside the strict scope of the user's request focused on advanced synthetic applications.

Therefore, to maintain scientific accuracy and adhere to the user's explicit instructions, the requested article cannot be generated.

Emerging Research Directions and Future Perspectives for 4 Pyrrolidin 1 Ylquinoline

Integration with Advanced Screening Technologies (e.g., High-Throughput Screening) for Target Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds against specific biological targets. ox.ac.ukagilent.com This technology utilizes automation, miniaturization, and sophisticated data analysis to screen thousands to millions of compounds in a short period. ox.ac.uknuvisan.com For a compound like 4-pyrrolidin-1-ylquinoline, HTS is instrumental in identifying novel biological targets and uncovering new therapeutic applications beyond its currently known activities.

The process involves creating libraries of diverse, drug-like small molecules, which can include this compound and its analogues. agilent.com These libraries are then tested against a wide array of assays, which can be either target-based (testing against a specific enzyme or receptor) or cell-based (phenotypic screening, which measures the effect on whole cells). mdpi.com For instance, a patent has described the use of 4-(pyrrolidin-1-yl)quinoline compounds in screening against stationary phase cultures of clinically latent microorganisms, a non-traditional but vital area of antimicrobial research. google.com This approach allows for the identification of "hits"—compounds that exhibit a desired activity. ox.ac.uk These initial hits then undergo further validation and optimization to become lead compounds for drug development.

Table 1: Hypothetical High-Throughput Screening Workflow for this compound Analogues

| Phase | Description | Key Activities | Technology Used |

| 1. Assay Development | Design and optimize a robust and sensitive biological assay relevant to a disease target. | Target selection, reagent validation, miniaturization to 96, 384, or 1536-well plate format. | Plate readers, liquid handlers. |

| 2. Library Screening | Screen a diverse library of this compound derivatives against the validated assay. | Automated addition of compounds, reagents, and cells; incubation; signal detection. | Robotic liquid handling systems, multi-mode plate readers, high-content imaging systems. ox.ac.uk |

| 3. Hit Identification | Analyze screening data to identify compounds showing significant activity ("hits"). | Statistical analysis, setting activity thresholds, eliminating false positives. | Data analysis software. |

| 4. Hit Validation | Confirm the activity and specificity of the identified hits through secondary assays. | Dose-response curves, counter-screens to check for non-specific activity. | Various biochemical and cell-based assays. |

By integrating this compound into HTS campaigns, researchers can systematically explore its potential to modulate a vast range of biological pathways, accelerating the pace of target discovery and validation. ox.ac.uk

Novel Derivatization Strategies for Enhanced Target Specificity and Potency

Once a lead compound is identified, medicinal chemists employ derivatization strategies to fine-tune its properties. For this compound, novel derivatization can significantly enhance target specificity, increase potency, and improve pharmacokinetic profiles. Research on related quinoline (B57606) and pyrrolidine (B122466) structures provides a roadmap for these modifications.

Future strategies will likely focus on several key areas:

Modification of the Quinoline Ring: Structure-activity relationship (SAR) studies on quinoline derivatives have shown that adding electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can modulate electronic properties, lipophilicity, and receptor binding affinity. researchgate.net

Functionalization of the Pyrrolidine Ring: The pyrrolidine moiety offers significant scope for modification. Introducing chiral centers can lead to stereoisomers with different biological profiles due to specific interactions with enantioselective protein targets. nih.gov

Hybridization with Other Pharmacophores: A promising strategy involves creating hybrid molecules by linking the this compound scaffold to other known bioactive heterocyclic systems like pyrazole (B372694), indole, or thiadiazole. researchgate.net This can result in compounds with multi-target activity or novel mechanisms of action. For example, studies on new pyrimido[5,4-c]quinolines have identified compounds with potent multi-target actions. researchgate.net

Table 2: Potential Derivatization Strategies for this compound

| Modification Site | Strategy | Potential Outcome | Rationale / Example |